molecular formula C9H4Br2ClF3O B13723504 3'-Bromo-6'-chloro-2'-(trifluoromethyl)phenacyl bromide

3'-Bromo-6'-chloro-2'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13723504
M. Wt: 380.38 g/mol
InChI Key: QGMMLAMWTTZFDA-UHFFFAOYSA-N
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Description

3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl bromide is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl bromide typically involves the bromination of a precursor compound, such as 3’-Bromo-6’-chloro-2’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenacyl group can be oxidized to form corresponding acids or ketones.

    Reduction Reactions: The compound can be reduced to form alcohols or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted phenacyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl bromide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein labeling.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The presence of electron-withdrawing groups like bromine, chlorine, and trifluoromethyl enhances its reactivity, facilitating various chemical transformations .

Comparison with Similar Compounds

  • 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride
  • 4-Bromo-3-(trifluoromethyl)aniline
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide

Comparison: Compared to its analogs, 3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl bromide is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it undergoes. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing its utility in various synthetic applications .

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[3-bromo-6-chloro-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-6(16)7-5(12)2-1-4(11)8(7)9(13,14)15/h1-2H,3H2

InChI Key

QGMMLAMWTTZFDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)CBr)C(F)(F)F)Br

Origin of Product

United States

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